![molecular formula C12H15NO3 B1446211 2-(4-乙基-3,4-二氢-2H-苯并[b][1,4]恶嗪-3-基)乙酸 CAS No. 1955523-35-9](/img/structure/B1446211.png)

2-(4-乙基-3,4-二氢-2H-苯并[b][1,4]恶嗪-3-基)乙酸

描述

科学研究应用

Anticancer Activity

Compounds related to 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising activity against breast cancer cell lines MCF-7 and MDA-MB-231. For instance, certain analogues displayed superior activity with IC50 values lower than that of the standard reference drug Doxorubicin . This suggests that derivatives of this compound could be further explored for their therapeutic potential in cancer treatment.

Enzyme Inhibition

The benzoxazine derivatives have been studied for their ability to inhibit enzymes that are relevant to cancer progression. Docking studies against the Epidermal Growth Factor Receptor (EGFR) have indicated that these compounds have very good binding affinities towards the target . EGFR is known to play a crucial role in the proliferation and survival of cancer cells, and its inhibition is a key strategy in cancer therapy.

Pharmacological Properties

The benzoxazine core, which is part of the compound , is known for its broad range of pharmacological properties. Imidazole-containing compounds, which share a similar heterocyclic structure, have been reported to exhibit various biological activities such as antibacterial, anti-inflammatory, antitumor, antidiabetic, and anti-allergic effects . This implies that the benzoxazine derivatives could also possess a wide spectrum of pharmacological applications.

BET Inhibitors

Benzomorpholinone derivatives, which are structurally related to benzoxazines, have been synthesized and evaluated as inhibitors of the bromodomain and extra-terminal (BET) proteins, particularly BRD4 . These proteins play important roles in several diseases, including cancer, inflammation, and neurological disorders. Therefore, the compound may have potential applications as a BET inhibitor.

Analgesic and Anti-inflammatory Activities

Medicinally, benzoxazine derivatives have been associated with diverse pharmacological accomplishments, including analgesic and anti-inflammatory activities . This suggests that the compound could be explored for its potential to relieve pain and reduce inflammation in various medical conditions.

Antimicrobial Activity

The structural similarity of benzoxazine derivatives to other heterocyclic compounds that have shown antimicrobial properties suggests that they could also be effective against a range of microbial infections. This includes potential antibacterial, antifungal, and antiviral applications .

Neurodegenerative Diseases

Given the pharmacological profile of related compounds, benzoxazine derivatives may have therapeutic potential in the treatment of neurodegenerative diseases. Their ability to interact with various biological targets could make them suitable candidates for drug development in this field .

Drug-likeness and Therapeutic Agents

The predicted drug-likeness properties of benzoxazine derivatives, including those related to the compound , enable them to be considered as therapeutic agents. Their structural features and pharmacokinetic profiles suggest that they could be developed into drugs that are effective and safe for human use .

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds with electron withdrawing groups such as -no2, -cl and -och3 have been found to bind to electron rich target sites, and those with electron donating groups such as methyl and t-butyl bind to electron deficient sites of the target . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects.

属性

IUPAC Name |

2-(4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-13-9(7-12(14)15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKZUVCPDZSBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(COC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

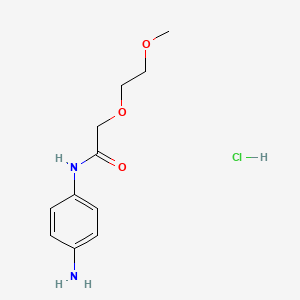

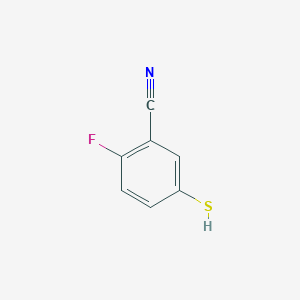

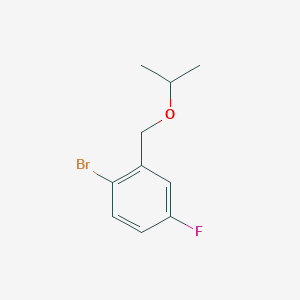

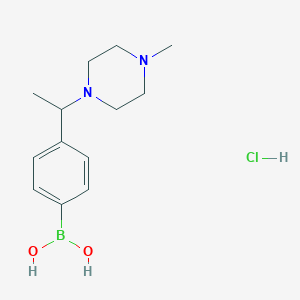

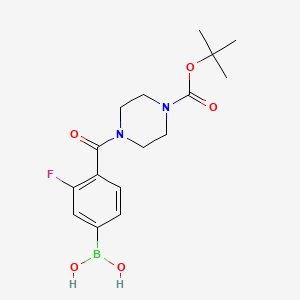

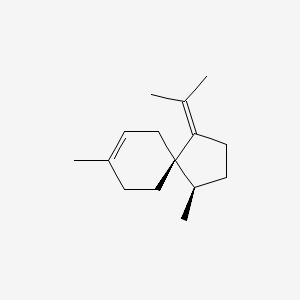

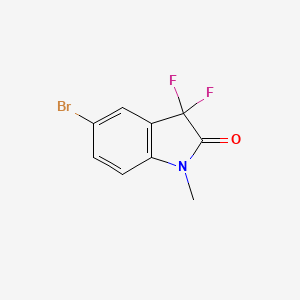

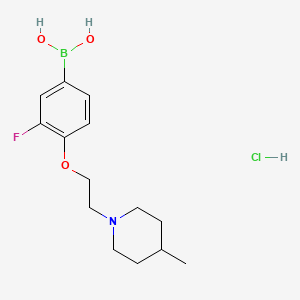

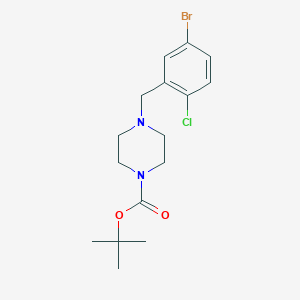

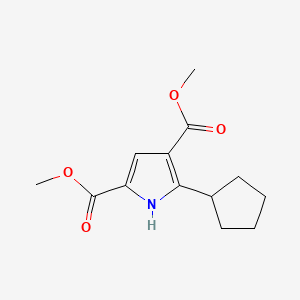

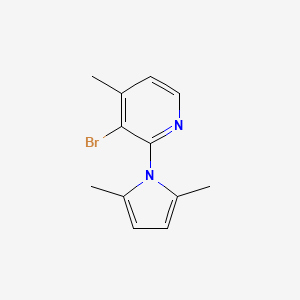

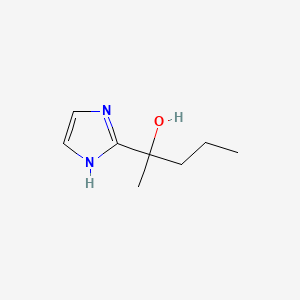

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)